molecular formula C11H21N3O B13296472 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol

4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol

Cat. No.: B13296472
M. Wt: 211.30 g/mol
InChI Key: LHFQEBVCPSVATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 4-aminopentanol under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines a pyrazole ring with an amino alcohol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

4-[(2-ethylpyrazol-3-yl)methylamino]pentan-1-ol

InChI

InChI=1S/C11H21N3O/c1-3-14-11(6-7-13-14)9-12-10(2)5-4-8-15/h6-7,10,12,15H,3-5,8-9H2,1-2H3

InChI Key

LHFQEBVCPSVATA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC(C)CCCO

Origin of Product

United States

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